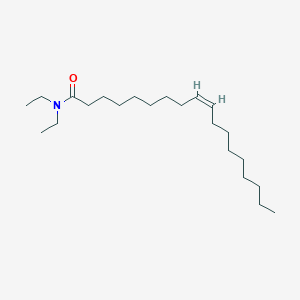

(Z)-N,N-Diethyl-9-octadecenamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N,N-Diethyl-9-octadecenamide is a useful research compound. Its molecular formula is C22H43NO and its molecular weight is 337.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Cytotoxicity and Antitumor Activity

Research indicates that (Z)-N,N-Diethyl-9-octadecenamide exhibits notable cytotoxic effects against various cancer cell lines. A study conducted on oleoylamides, including this compound, utilized quantitative structure–activity relationship (QSAR) analysis to evaluate their cytotoxicity and tumor selectivity. The findings demonstrated that specific molecular descriptors correlate with the cytotoxic activity against tumor cells, suggesting the potential for developing new anticancer agents based on this compound .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that oleamide derivatives can modulate inflammatory responses, which may lead to therapeutic applications in treating inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, making this compound a candidate for further exploration in anti-inflammatory therapies .

Material Science

2.1 Surfactant Properties

This compound has been studied for its surfactant properties, which are essential in formulating emulsions and stabilizing colloidal systems. Its ability to reduce surface tension makes it useful in various industrial applications, including cosmetics and pharmaceuticals where emulsification is critical .

2.2 Polymer Additive

In material science, this compound can serve as an additive in polymer formulations to enhance flexibility and durability. Its incorporation into polymer matrices has shown promising results in improving mechanical properties while maintaining thermal stability .

Environmental Studies

3.1 Emerging Contaminant Research

Recent studies have identified this compound as an emerging pollutant in environmental samples, particularly those associated with plastic degradation. Its presence raises concerns regarding the environmental impact of synthetic compounds and highlights the need for monitoring and remediation strategies in aquatic ecosystems .

3.2 Biodegradability Studies

Investigations into the biodegradability of oleamide derivatives suggest that this compound can be broken down by microbial action under certain conditions. This property is significant for developing eco-friendly materials that minimize environmental persistence .

Summary Table of Applications

Propriétés

Numéro CAS |

13653-23-1 |

|---|---|

Formule moléculaire |

C22H43NO |

Poids moléculaire |

337.6 g/mol |

Nom IUPAC |

(Z)-N,N-diethyloctadec-9-enamide |

InChI |

InChI=1S/C22H43NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(5-2)6-3/h13-14H,4-12,15-21H2,1-3H3/b14-13- |

Clé InChI |

ANBZTKMYPDMODS-YPKPFQOOSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)N(CC)CC |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |

Key on ui other cas no. |

13653-23-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.